Lipophilicity Advantage: +0.7 LogP Shift vs. Non‑Fluorinated Ethyl 3‑Hydroxypentanoate
Ethyl 2,2‑difluoro‑3‑hydroxypentanoate exhibits an XLogP3‑AA value of 1.4, representing a 0.7 log‑unit increase (≈5‑fold increase in octanol‑water partition coefficient) over the non‑fluorinated ester ethyl 3‑hydroxypentanoate, which has an XLogP3‑AA of 0.7 . This shift is consistent with the class‑level observation that gem‑difluorination increases lipophilicity relative to parent compounds, although the magnitude is influenced by the functional‑group environment .
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | Ethyl 3‑hydroxypentanoate (CAS 54074‑85‑0): XLogP3‑AA 0.7 |
| Quantified Difference | ΔXLogP3 = +0.7 (≈5‑fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07 for target; 2025.04.14 for comparator) |
Why This Matters
A 0.7 logP increase can significantly improve membrane permeability and oral absorption potential, a critical parameter for procurement decisions in lead‑optimization programs where non‑fluorinated analogs fail to meet permeability thresholds.
- [1] PubChem, Compound Summary: Ethyl 2,2-difluoro-3-hydroxypentanoate, CID 59863825. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/59863825 (accessed April 2026). View Source
- [2] PubChem, Compound Summary: Ethyl 3-hydroxypentanoate, CID 316884. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/ethyl-3-hydroxypentanoate (accessed April 2026). View Source
- [3] Holovach S, et al. Effect of gem‑Difluorination on Key Physicochemical Properties. Chem. Eur. J. 2022, 28, e202200331. DOI: 10.1002/chem.202200331. View Source
